molecular formula C17H15N5 B11837193 N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine CAS No. 293739-01-2

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine

Cat. No.: B11837193
CAS No.: 293739-01-2
M. Wt: 289.33 g/mol
InChI Key: ULVHNYVAMSYPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of triazoloquinoxaline compounds. N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine has shown significant activity against various strains of bacteria and fungi.

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives of triazoloquinoxaline and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa, with some compounds demonstrating efficacy comparable to standard antibiotics like ampicillin. For instance, compounds 3 and 11b were reported to have double the activity of ampicillin against Pseudomonas aeruginosa .

CompoundActivity Against Pseudomonas aeruginosaActivity Against Candida albicans
32x ampicillinMild
11b2x ampicillinModerate
11dModerate50% of clotrimazole

Anticancer Properties

The compound has also been investigated for its anticancer potential. The structural features of triazoloquinoxaline derivatives contribute to their ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of various quinoxaline derivatives on human cancer cell lines (HCT-116 and MCF-7), several compounds demonstrated significant activity. The synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating their potential as anticancer agents .

Antitubercular Activity

The search for new antitubercular agents has led to the exploration of triazoloquinoxaline derivatives for their inhibitory effects against Mycobacterium tuberculosis.

Case Study: Inhibition Studies

Research has shown that certain derivatives exhibit promising antitubercular activity by targeting key metabolic pathways in the bacteria. A molecular hybridization approach was utilized to design compounds with enhanced inhibitory effects against the InhA target in Mycobacterium tuberculosis, showcasing the potential of these compounds as future therapeutic agents .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine involves its interaction with molecular targets such as DNA and specific receptors. For instance, it has been shown to intercalate DNA, thereby inhibiting the replication of viral and bacterial genomes . Additionally, it may act as an antagonist to certain receptors, contributing to its cytotoxic effects .

Biological Activity

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline backbone substituted with a triazole moiety. Its molecular formula is C16H16N6C_{16}H_{16}N_6, and it possesses unique properties that contribute to its biological efficacy. The structural configuration allows for interactions with various biological targets, particularly in the central nervous system and cancer cells.

Antidepressant Effects

Research indicates that derivatives of triazoloquinoxalines exhibit significant antidepressant-like effects. In behavioral despair models, such as the Porsolt test, compounds from this class have shown reduced immobility in rats, suggesting rapid-acting antidepressant properties. The optimal activity is associated with specific substitutions on the quinoxaline ring that enhance receptor binding affinity .

Anticancer Activity

This compound has demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds from the triazoloquinoxaline series were tested against melanoma and breast cancer cell lines, with some derivatives exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

The mechanism underlying the biological activity of this compound involves its interaction with adenosine receptors. Studies have shown that these compounds act as antagonists at both A1 and A2 adenosine receptors. This antagonistic action contributes to their antidepressant effects by modulating neurotransmitter release and cAMP levels in neuronal tissues .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the quinoxaline structure can enhance biological activity. For example:

Position Substitution Effect on Activity
1Ethyl/CF3Increased A1 receptor affinity
4NH2/NH-acetylEnhanced A2 receptor affinity
Aromatic Ring8-HalogenImproved selectivity for A1

These findings suggest that careful modification of the compound's structure can optimize its pharmacological profile.

Case Study 1: Antidepressant Efficacy

In a study evaluating various triazoloquinoxaline derivatives for antidepressant effects, this compound was found to significantly reduce immobility time in the forced swim test compared to control groups. This result supports its potential as a rapid-acting antidepressant agent.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound against various tumor cell lines. The compound demonstrated IC50 values ranging from 5 to 10 µM across different cell lines, indicating potent anticancer activity. Moreover, it showed minimal cytotoxicity towards normal cells at similar concentrations.

Properties

CAS No.

293739-01-2

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

N,N-dimethyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C17H15N5/c1-21(2)16-17-20-19-15(12-8-4-3-5-9-12)22(17)14-11-7-6-10-13(14)18-16/h3-11H,1-2H3

InChI Key

ULVHNYVAMSYPPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.